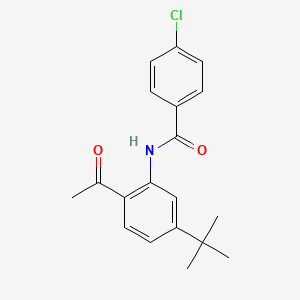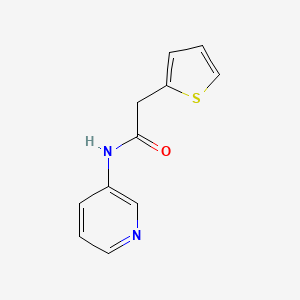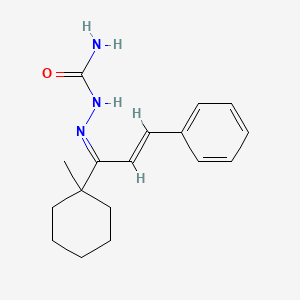
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TPCA-1 has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines and animal models.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide derivatives are explored for their roles in catalysis, particularly in facilitating Suzuki coupling reactions. Highly active palladium catalysts utilizing these compounds have been developed for the room-temperature Suzuki coupling of aryl bromides and aryl chlorides. These catalyst systems are noted for their remarkable activity, even with low catalyst loadings, and they show a broad tolerance for different functional groups and substrate combinations, including sterically hindered substrates (Wolfe et al., 1999).
Chemoselective Acetylation
The compound has been investigated for its potential in chemoselective acetylation processes. Research on chemoselective monoacetylation of amino groups, pivotal for synthesizing certain antimalarial drugs, has shown the effectiveness of using specific acyl donors and catalysts. This demonstrates the compound's utility in creating intermediates for natural synthesis pathways (Magadum & Yadav, 2018).
Mechanisms of Herbicide Action
Research into chloroacetamide herbicides and their metabolism has provided insights into the mechanisms underlying their herbicidal activity. Studies on the metabolic pathways of these herbicides in liver microsomes have revealed complex activation processes leading to DNA-reactive products, highlighting the significance of understanding the metabolic transformations of compounds like this compound for developing safer and more effective herbicides (Coleman et al., 2000).
Antioxidant Response Activation
Another area of research involves studying the activation of the antioxidant response element by Nrf2, a transcription factor. Compounds structurally related to this compound have been found to increase the stability of Nrf2, enhancing its ability to mediate the transcriptional activation of genes involved in detoxification and antioxidant responses (Nguyen et al., 2003).
Ligand Design for Phosphorus Centers
Sterically encumbered systems for low-coordinate phosphorus centers have been developed using derivatives of this compound. These compounds serve as ligands in synthesizing materials with novel properties, showcasing the versatility of these derivatives in designing complex molecular architectures (Shah et al., 2000).
Eigenschaften
IUPAC Name |
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-12(22)16-10-7-14(19(2,3)4)11-17(16)21-18(23)13-5-8-15(20)9-6-13/h5-11H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJABFICQDCZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)


![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)
![2-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5523530.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)
